2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID
Overview
Description
Preparation Methods
The synthesis of 2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID typically involves the protection of the amino group of proline with a fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like diisopropylcarbodiimide (DIC) to facilitate the coupling reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID undergoes various chemical reactions, including:
Scientific Research Applications
2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of proline, preventing unwanted side reactions during peptide chain elongation . The compound is later removed under mild basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID is unique due to its specific structure and the presence of the Fmoc group. Similar compounds include:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-Gly-OH: A dipeptide with an Fmoc protecting group, used in constructing antibody-drug conjugates.
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: A compound with similar protecting group chemistry.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGOUDZWCDFFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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